

Commercial Availability and Synthetic Pathways of Palbociclib Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for key intermediates of Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is a crucial therapeutic agent in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Access to high-quality synthetic intermediates is paramount for researchers and drug developers working on the synthesis of Palbociclib and related compounds. This guide offers a consolidated resource on the procurement and synthesis of these critical chemical entities.

Core Synthetic Intermediates and Commercial Availability

The synthesis of Palbociclib involves the coupling of two key building blocks. The commercial availability of these intermediates is crucial for an uninterrupted supply chain in research and manufacturing.

Two of the most critical intermediates in many patented synthetic routes are:

• Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS No: 1016636-76-2)



• Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No: 571188-59-5)

A multitude of chemical suppliers offer these intermediates, primarily with purities exceeding 98% or 99%. While exact pricing is often subject to quotation and volume, the following tables summarize the typical commercial data for these key intermediates.

Table 1: Commercial Availability of Intermediate A

Supplier	CAS Number	Purity	Price (USD/kg)
Hangzhou Hailan Chemical Co., Ltd.	1016636-76-2	99%	~\$14.00/assay
Wuhan Fortuna Chemical Co., Ltd.	1016636-76-2	99% min	Inquire
Home Sunshine Pharma	1016636-76-2	≥99.00%	Inquire
Biosynth	1016636-76-2	-	Inquire
Pharmaffiliates	1016636-76-2	-	Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.

Table 2: Commercial Availability of Intermediate B



Supplier	CAS Number	Purity	Price (USD/kg)
Sinoway Industrial Co., Ltd.	571188-59-5	99.9% HPLC	Inquire
Shandong Boyuan Pharmaceutical Co., Ltd.	571188-59-5	99%	Inquire
ChemicalBook	571188-59-5	-	Inquire
Biosynth	571188-59-5	-	Inquire
TCI Chemicals	571188-59-5	>98.0%	Inquire

Note: Pricing is indicative and subject to change. "Inquire" denotes that the price is available upon request from the supplier.

Experimental Protocols for Key Intermediates

The following sections detail common synthetic methodologies for the preparation of Intermediates A and B. These protocols are based on information from various patents and publications.

Synthesis of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)

The synthesis of Intermediate A can be achieved through a multi-step process starting from 2-amino-5-bromopyridine. A representative synthetic scheme is outlined below.

Experimental Procedure:

- Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine: 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to yield 2-amino-5-bromo-3-nitropyridine.
- Step 2: Synthesis of 2,3-Diamino-5-bromopyridine: The nitro group in 2-amino-5-bromo-3nitropyridine is reduced to an amine using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) in a solvent like ethanol.



- Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core: The resulting 2,3-diamino-5-bromopyridine is then reacted with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base to construct the pyrimidine ring, affording a dihydroxypyrido[2,3-d]pyrimidine intermediate.
- Step 4: Chlorination: The dihydroxy intermediate is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the 2,4-dichloro derivative.
- Step 5: N-Alkylation with Cyclopentyl Bromide: The pyrido[2,3-d]pyrimidine core is alkylated with cyclopentyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to introduce the cyclopentyl group at the N-8 position.
- Step 6: Selective Monohydrolysis and Methylation: Subsequent selective hydrolysis of one of the chloro groups followed by methylation with a methylating agent (e.g., methyl iodide) can lead to the final product structure.

Note: This is a generalized procedure, and specific reaction conditions, including stoichiometry, temperature, and reaction times, may vary depending on the specific literature or patent being followed.

Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B)

Intermediate B is commonly synthesized starting from 2-amino-5-bromopyridine or 2-chloro-5-nitropyridine.

Experimental Procedure:

- Option 1: Starting from 2-chloro-5-nitropyridine:
 - Step 1a: Nucleophilic Aromatic Substitution: 2-chloro-5-nitropyridine is reacted with piperazine in a suitable solvent. The piperazine displaces the chloride to form 1-(5nitropyridin-2-yl)piperazine.
 - Step 1b: Boc Protection: The free secondary amine of the piperazine moiety is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tertbutyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.



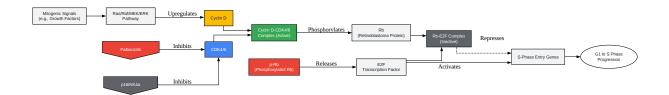
- Step 1c: Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the final product.[1]
- Option 2: Palladium-catalyzed Cross-Coupling:
 - Step 2a: 2-amino-5-bromopyridine can be coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand in the presence of a base (Buchwald-Hartwig amination) to directly form Intermediate B.

Note: The choice of route may depend on the availability and cost of starting materials and reagents.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of Palbociclib

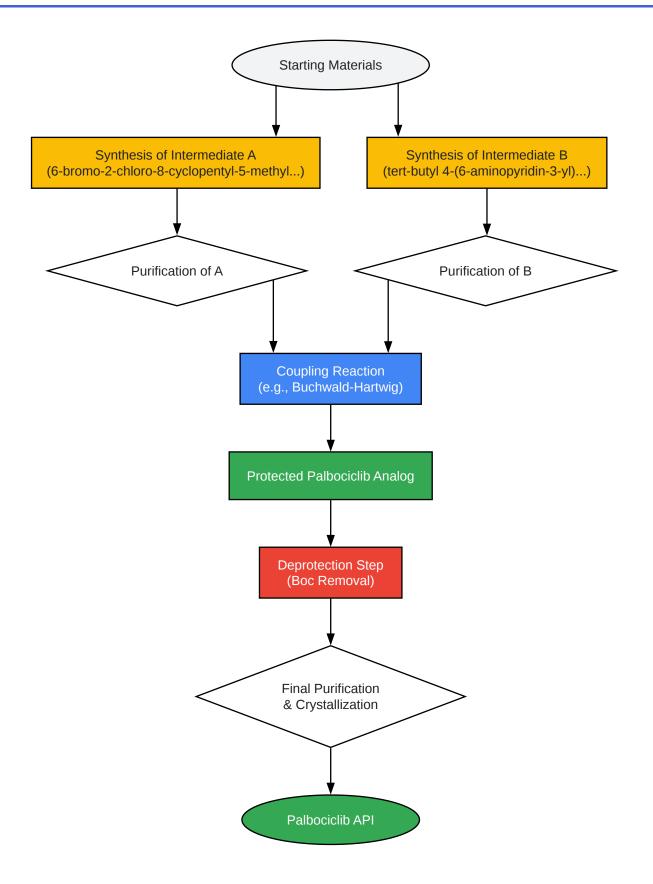


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Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

Experimental Workflow for Palbociclib Synthesis



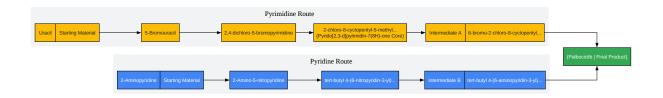


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Caption: A generalized experimental workflow for the synthesis of Palbociclib.



Logical Relationship of Key Palbociclib Intermediates



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Caption: Logical relationship and synthetic origin of key Palbociclib intermediates.

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References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of Palbociclib Intermediates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413117#commercial-availability-of-palbociclib-synthetic-intermediates]

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